molecular formula C13H16BrNO2 B3015406 (2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide CAS No. 1164523-79-8

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide

Cat. No.: B3015406
CAS No.: 1164523-79-8
M. Wt: 298.18
InChI Key: BPNVXFXSRAXIHM-FNORWQNLSA-N
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Description

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide typically involves the following steps:

    Bromination: The starting material, 4-methoxyacetophenone, undergoes bromination to introduce the bromo substituent at the meta position.

    Formation of Enone: The brominated product is then subjected to aldol condensation with propanal to form the enone intermediate.

    Amidation: The enone intermediate reacts with isopropylamine under suitable conditions to form the final enamide product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are adjusted to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the double bond can yield the corresponding saturated amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide.

    Reduction: Formation of 3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)propionamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromo and methoxy groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide: Lacks the bromo substituent.

    (2E)-3-(3-bromo-4-hydroxyphenyl)-N-(propan-2-yl)prop-2-enamide: Hydroxy group instead of methoxy.

    (2E)-3-(3-chloro-4-methoxyphenyl)-N-(propan-2-yl)prop-2-enamide: Chloro substituent instead of bromo.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9(2)15-13(16)7-5-10-4-6-12(17-3)11(14)8-10/h4-9H,1-3H3,(H,15,16)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNVXFXSRAXIHM-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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